molecular formula C22H17F3N4O B12387122 Egfr-IN-83

Egfr-IN-83

Cat. No.: B12387122
M. Wt: 410.4 g/mol
InChI Key: NHTWAXQKWRPBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Egfr-IN-83 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired compound. For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Egfr-IN-83 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Egfr-IN-83 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and its downstream signaling pathways. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly for cancers that exhibit overexpression of EGFR . Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies.

Mechanism of Action

The mechanism of action of Egfr-IN-83 involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the adenosine triphosphate (ATP) binding site of the receptor, this compound prevents the phosphorylation of tyrosine residues, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.

Comparison with Similar Compounds

Egfr-IN-83 can be compared with other EGFR inhibitors such as erlotinib, gefitinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound exhibits a higher potency with an IC50 value of 2.53 nM compared to erlotinib and gefitinib . Additionally, this compound has shown effectiveness against various EGFR mutations, including those that confer resistance to other inhibitors . This makes this compound a unique and valuable compound in the field of cancer research and therapy.

Properties

Molecular Formula

C22H17F3N4O

Molecular Weight

410.4 g/mol

IUPAC Name

[4-[[4-[3-(trifluoromethyl)anilino]quinazolin-7-yl]amino]phenyl]methanol

InChI

InChI=1S/C22H17F3N4O/c23-22(24,25)15-2-1-3-17(10-15)29-21-19-9-8-18(11-20(19)26-13-27-21)28-16-6-4-14(12-30)5-7-16/h1-11,13,28,30H,12H2,(H,26,27,29)

InChI Key

NHTWAXQKWRPBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)NC4=CC=C(C=C4)CO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.